An In-depth Technical Guide to 4-Methyl-1,2,3-thiadiazole: Structure, Properties, and Applications
An In-depth Technical Guide to 4-Methyl-1,2,3-thiadiazole: Structure, Properties, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the 4-Methyl-1,2,3-thiadiazole scaffold. We will move beyond a simple recitation of facts to provide an in-depth analysis of its chemical personality, the rationale behind its synthesis, and its burgeoning role as a privileged substructure in modern agrochemical and pharmaceutical research.
Introduction: The 1,2,3-Thiadiazole Scaffold
Thiadiazoles are a class of five-membered aromatic heterocyclic compounds containing one sulfur and two nitrogen atoms.[1] Of the four possible constitutional isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole), the 1,2,3-thiadiazole ring system is a uniquely versatile pharmacophore that has garnered significant interest.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antiviral, insecticidal, antifungal, and anticancer properties.[2]
The 4-Methyl-1,2,3-thiadiazole variant, the focus of this guide, serves as a crucial building block. Its strategic methylation at the C4 position provides a key structural feature that influences both its reactivity and its interaction with biological targets. This guide will elucidate the core chemical and physical properties of this compound, detail robust synthetic protocols, and explore its application as a foundational scaffold in the development of novel bioactive agents.
Core Chemical Structure and Physicochemical Properties
The foundational structure of 4-Methyl-1,2,3-thiadiazole consists of a five-membered ring with a sulfur atom at position 1 and two adjacent nitrogen atoms at positions 2 and 3, with a methyl group substituent at position 4.[3] This arrangement imparts a distinct electronic and steric profile that is central to its utility.
Data Presentation: Physicochemical Properties
The fundamental properties of 4-Methyl-1,2,3-thiadiazole are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature control, and analytical method development.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₄N₂S | [3][4] |
| Molecular Weight | 100.14 g/mol | [3][4] |
| CAS Number | 18212-62-9 | [3][4] |
| Canonical SMILES | CC1=CSN=N1 | [3] |
| InChI Key | OFFFOVCCGHKJES-UHFFFAOYSA-N | [3] |
| Appearance | Data not readily available | |
| Melting Point | Data not readily available for parent compound. Derivatives show a wide range (e.g., 73°C for 4-(4-methylphenyl)-1,2,3-thiadiazole[5], 213-217°C for certain carboxamide derivatives[6]). | |
| Boiling Point | Data not readily available | |
| Solubility | Generally soluble in organic solvents like methanol and DMSO.[7][8] |
Spectroscopic Characterization
Structural elucidation and purity assessment of 4-Methyl-1,2,3-thiadiazole and its derivatives rely on a combination of standard spectroscopic techniques. Understanding the expected spectral signatures is paramount for confirming synthetic success.[9]
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The key signals would include a singlet for the methyl protons (CH₃) typically appearing in the δ 2.5-3.1 ppm range and a singlet for the lone proton on the thiadiazole ring (C5-H) further downfield.[8]
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the methyl carbon, and the two carbon atoms of the thiadiazole ring. The chemical shifts are influenced by the electronegativity of the adjacent sulfur and nitrogen atoms.[10]
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Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups. Characteristic vibrations for the 1,2,3-thiadiazole ring include C=N and N=N stretching, typically observed in the 1600-1400 cm⁻¹ region. C-S stretching vibrations can be found in the fingerprint region.[8][11]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. For 4-Methyl-1,2,3-thiadiazole, the molecular ion peak (M⁺) would be observed at an m/z of approximately 100. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[7][12] A characteristic fragmentation pattern involves the loss of a nitrogen molecule (N₂), a hallmark of the 1,2,3-thiadiazole ring system upon ionization.[11]
Synthesis of 4-Methyl-1,2,3-thiadiazole Derivatives
While classical methods like the Hurd-Mori reaction exist for forming the 1,2,3-thiadiazole ring[1], modern drug and pesticide discovery efforts prioritize efficiency, atom economy, and the ability to rapidly generate diverse libraries of compounds. The Ugi four-component reaction (U-4CR) has emerged as a powerful one-pot strategy for synthesizing complex 4-Methyl-1,2,3-thiadiazole derivatives.[2][6][7]
Experimental Protocol: Ugi Four-Component Reaction (U-4CR)
This protocol describes a general procedure for the synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxamide derivatives, a class of compounds that has shown significant biological activity.[7][12]
Causality and Rationale: The Ugi reaction is a convergent, one-pot process that combines a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide. Its selection is justified by its high efficiency and the structural diversity it can generate from readily available starting materials. The pre-formation of the imine (from the amine and aldehyde) is a critical first step that favors the reaction's progression.[7] The isocyanide is added last as it can be unstable in the acidic conditions generated by the carboxylic acid component.[7]
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the selected amine (e.g., 3-chloro-4-methylbenzenamine, 1.1 eq) in methanol. Cool the solution in an ice-water bath.
-
Add the corresponding aldehyde (e.g., benzaldehyde, 1.0 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for approximately 6 hours to facilitate the formation of the Schiff base (imine).
-
Addition of Acid: Add a solution of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (1.3 eq) dissolved in methanol to the reaction mixture.
-
Isocyanide Addition: After stirring for 5 minutes, cool the mixture again in an ice-water bath. Add the isocyanide component (e.g., cyclohexyl isocyanide, 0.9 eq) dropwise to the reaction.
-
Reaction Progression: Allow the reaction to proceed at room temperature, monitoring its progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the product can be isolated. This often involves filtration if the product precipitates, followed by washing with cold methanol. Further purification can be achieved by recrystallization or column chromatography to yield the pure 4-methyl-1,2,3-thiadiazole derivative.
-
Characterization: Confirm the structure of the final product using NMR, HRMS, and IR spectroscopy as described in the previous section.
Visualization: Ugi Synthesis Workflow
Caption: Workflow for the Ugi four-component synthesis of 4-Methyl-1,2,3-thiadiazole derivatives.
Applications in Agrochemical and Drug Development
The 4-Methyl-1,2,3-thiadiazole core is not merely a passive molecular skeleton; it is an active pharmacophore. Its value lies in its use as a "bioactive substructure" that can be combined with other known active fragments to create novel molecules with enhanced or synergistic properties.[7][8]
-
Pesticide and Fungicide Development: A significant body of research highlights the potential of 4-methyl-1,2,3-thiadiazole derivatives as potent agrochemicals.[7][12] Studies have shown that derivatives possess a potential wide spectrum of fungicidal activity.[12]
-
Antiviral Agents: These compounds have demonstrated promising antiviral activity, particularly against the Tobacco Mosaic Virus (TMV).[6][12] Research indicates that derivatives can exhibit multiple modes of action, including protection, inactivation, and curative activities against TMV.[6][7] This suggests the scaffold could be a valuable starting point for developing new plant protection agents.
-
Systemic Acquired Resistance (SAR): Some derivatives act as "plant activators," stimulating the plant's own defense mechanisms rather than acting directly on the pathogen.[8] This is a highly desirable mode of action in modern agriculture as it can lead to broad-spectrum, durable disease resistance.
Visualization: Scaffold-Based Drug Design
Caption: Combining the core scaffold with bioactive substructures to create novel candidate molecules.
Safety and Handling
As with any laboratory chemical, proper handling of 4-Methyl-1,2,3-thiadiazole and its derivatives is essential. While a specific safety data sheet for the parent compound is not widely available, general precautions for heterocyclic sulfur-nitrogen compounds should be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[13][14]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[13]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[13][14] Keep away from heat, sparks, and open flames.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
Conclusion
4-Methyl-1,2,3-thiadiazole is a high-value heterocyclic scaffold with a compelling profile for researchers in agrochemical and pharmaceutical development. Its well-defined structure and reactivity, coupled with efficient synthetic routes like the Ugi reaction, make it an ideal platform for combinatorial chemistry and lead optimization. The demonstrated success of its derivatives as antifungal, antiviral, and plant-activating agents underscores its potential. This guide provides the foundational knowledge required to confidently incorporate this versatile building block into advanced research and development programs.
References
-
Zheng, S., et al. (2018). Synthesis of 4-Methyl-1,2,3-thiadiazole Derivatives via Ugi Reaction and Their Biological Activities. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Zheng, S., et al. (2018). Synthesis of 4-methyl-1,2,3-thiadiazole derivatives via Ugi reaction and their biological activities. PubMed. Available at: [Link]
-
Zheng, S., et al. (2010). Synthesis, Crystal Structure, and Biological Activity of 4-Methyl-1,2,3-thiadiazole-Containing 1,2,4-Triazolo[3,4-b][3][7][8]thiadiazoles. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
PubChem. (n.d.). 4-Methyl-1,2,3-thiadiazole. National Center for Biotechnology Information. Available at: [Link]
-
Zheng, S., et al. (2018). Synthesis of 4-Methyl-1,2,3-thiadiazole Derivatives via Ugi Reaction and Their Biological Activities. ResearchGate. Available at: [Link]
-
Khan, I., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. Available at: [Link]
-
Chemsrc. (n.d.). 4-(4-METHYLPHENYL)-1,2,3-THIADIAZOLE. Available at: [Link]
-
Wikipedia. (n.d.). Thiadiazole. Available at: [Link]
-
Galkin, A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. Available at: [Link]
Sources
- 1. Thiadiazoles - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. 4-Methyl-1,2,3-thiadiazole | C3H4N2S | CID 355841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-METHYL-1,2,3-THIADIAZOLE | 18212-62-9 [m.chemicalbook.com]
- 5. 4-(4-METHYLPHENYL)-1,2,3-THIADIAZOLE | CAS#:40753-14-8 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 4-methyl-1,2,3-thiadiazole derivatives via Ugi reaction and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
